

Illuminating the Molecular Architecture: A Spectroscopic Guide to Ethyl 2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-(4-hydroxyphenoxy)propanoate*

Cat. No.: *B1587018*

[Get Quote](#)

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **Ethyl 2-(4-hydroxyphenoxy)propanoate** (CAS No: 71301-98-9 (R-enantiomer)), a key intermediate in the synthesis of various commercial products.^[1] This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the causality behind experimental choices and providing detailed protocols, this guide serves as an authoritative resource for the characterization of this important molecule.

Introduction: The Significance of Spectroscopic Characterization

Ethyl 2-(4-hydroxyphenoxy)propanoate is a molecule of interest in various chemical syntheses, particularly as a building block for more complex structures. Its molecular structure, comprising a substituted aromatic ring, an ether linkage, a chiral center, and an ester functional group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming the identity, purity, and structure of the compound, which are critical parameters in research and development, quality control, and regulatory compliance.

This guide will deconstruct the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **Ethyl 2-(4-hydroxyphenoxy)propanoate**. The experimental methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability of the obtained data.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. The following diagram illustrates the structure of **Ethyl 2-(4-hydroxyphenoxy)propanoate** with atom numbering for NMR assignments.

Caption: Molecular structure of **Ethyl 2-(4-hydroxyphenoxy)propanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Ethyl 2-(4-hydroxyphenoxy)propanoate**, both ^1H and ^{13}C NMR are essential for unambiguous structure confirmation.

^1H NMR Spectroscopy

Experimental Protocol:

A sample of **Ethyl 2-(4-hydroxyphenoxy)propanoate** is dissolved in deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer.

Data Interpretation and Assignments:

The ^1H NMR spectrum of **Ethyl 2-(4-hydroxyphenoxy)propanoate** is characterized by distinct signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H	6.71 - 6.78	multiplet	-	4H
Phenolic OH	5.62	singlet	-	1H
-O-CH(CH ₃)-	4.65	quartet	6.8	1H
-O-CH ₂ -CH ₃	4.22	doublet of doublets	J ₁ =0.8, J ₂ =7.2	2H
-CH(CH ₃)-	1.59	doublet	6.8	3H
-O-CH ₂ -CH ₃	1.25	triplet	7.6	3H

Data sourced from CN102020554A[2]

Expert Insights:

- The aromatic protons appear as a multiplet between 6.71 and 6.78 ppm, indicative of a para-substituted benzene ring.
- The phenolic hydroxyl proton is observed as a broad singlet at 5.62 ppm. Its chemical shift can be concentration-dependent and the peak may exchange with D₂O.
- The methine proton at the chiral center (-O-CH(CH₃)-) resonates as a quartet at 4.65 ppm due to coupling with the adjacent methyl protons.
- The methylene protons of the ethyl ester (-O-CH₂-CH₃) surprisingly appear as a doublet of doublets at 4.22 ppm. While a quartet is typically expected, this complex splitting pattern may arise from diastereotopic effects or restricted bond rotation.
- The methyl protons of the propanoate group (-CH(CH₃)-) appear as a doublet at 1.59 ppm, coupled to the methine proton.
- The terminal methyl protons of the ethyl group (-O-CH₂-CH₃) are observed as a triplet at 1.25 ppm, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is acquired at 100 MHz using the same sample prepared for ¹H NMR analysis.

Data Interpretation and Assignments:

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Ester)	172.48
Ar-C-O	153.69
Ar-C-OH	151.28
Ar-CH	118.67
Ar-CH	117.53
-O-CH(CH ₃)-	70.36
-O-CH ₂ -CH ₃	59.66
-CH(CH ₃)-	16.27
-O-CH ₂ -CH ₃	14.86

Data sourced from CN102020554A[2]

Expert Insights:

- The ester carbonyl carbon is the most downfield signal at 172.48 ppm.
- The two aromatic carbons attached to oxygen atoms (C-O and C-OH) are found at 153.69 and 151.28 ppm.

- The aromatic methine carbons appear at 118.67 and 117.53 ppm.
- The aliphatic carbons of the propanoate and ethyl groups resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride plates.

Data Interpretation and Assignments:

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

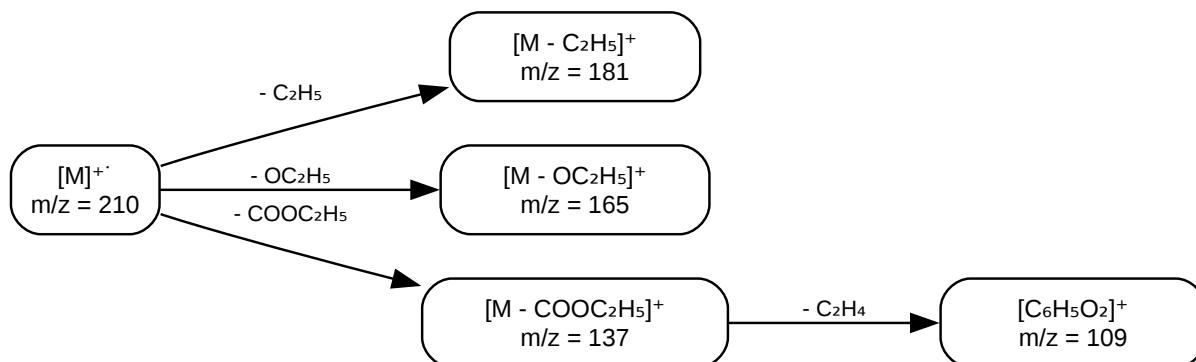
Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
~3400 (broad)	O-H stretch	Phenolic -OH
~3050	C-H stretch	Aromatic C-H
~2980	C-H stretch	Aliphatic C-H
~1730	C=O stretch	Ester C=O
~1600, ~1500	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether C-O
~1150	C-O stretch	Ester C-O

Expert Insights:

- The broad absorption around 3400 cm⁻¹ is a definitive indicator of the hydroxyl group.
- The strong, sharp peak around 1730 cm⁻¹ is characteristic of the ester carbonyl stretch.
- Multiple peaks in the 1600-1500 cm⁻¹ region confirm the presence of the aromatic ring.

- The prominent C-O stretching vibrations for the aryl ether and the ester are observed in the fingerprint region.

Mass Spectrometry (MS)


Experimental Protocol:

Mass spectral data is acquired using an electron ionization (EI) source coupled with a quadrupole mass analyzer. The sample is introduced via direct infusion or gas chromatography.

Data Interpretation and Fragmentation Pattern:

The mass spectrum provides the molecular weight of the compound and insights into its fragmentation pathways. The molecular formula of **Ethyl 2-(4-hydroxyphenoxy)propanoate** is $C_{11}H_{14}O_4$, with a molecular weight of 210.23 g/mol .

Expected Fragmentation:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Illuminating the Molecular Architecture: A Spectroscopic Guide to Ethyl 2-(4-hydroxyphenoxy)propanoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587018#spectroscopic-data-of-ethyl-2-4-hydroxyphenoxy-propanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com